Fluphenazine-d8 Sulfoxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluphenazine-d8 Sulfoxide Dihydrochloride is a compound with the molecular formula C12H22N2O5S . It has a molecular weight of 306.38 g/mol . It’s also known by the synonyms 1287047-37-3 and N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by various descriptors. The IUPAC name is tert-butyl (2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 306.38 g/mol, an XLogP3-AA of -0.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 9, an exact mass of 306.12494298 g/mol, and a topological polar surface area of 144 Ų .
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluphenazine-d8 Sulfoxide Dihydrochloride involves the oxidation of Fluphenazine-d8 with a suitable oxidizing agent to form the sulfoxide, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Fluphenazine-d8", "Oxidizing agent", "Hydrochloric acid" ], "Reaction": [ { "Step 1": "Fluphenazine-d8 is oxidized with an oxidizing agent to form Fluphenazine-d8 Sulfoxide." }, { "Step 2": "Fluphenazine-d8 Sulfoxide is reacted with hydrochloric acid to form Fluphenazine-d8 Sulfoxide Dihydrochloride." } ] } | |
CAS RN |
1287047-37-3 |
Molecular Formula |
C22H26F3N3O2S |
Molecular Weight |
461.573 |
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
InChI Key |
UFPPOFUTIWYLNR-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO |
synonyms |
4-[3-[5-Oxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol-d8 Hydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1_x000B_-piperazineethanol-d8 5-Oxide Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.